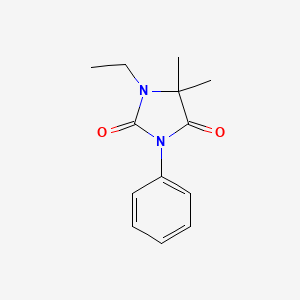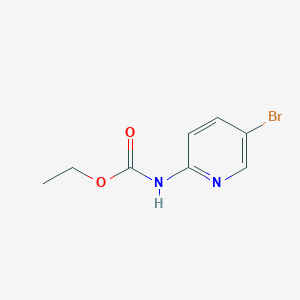
N-quinolin-3-yl-1H-indazole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-quinolin-3-yl-1H-indazole-7-carboxamide, commonly known as QNZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the class of indazole carboxamides that have been extensively studied for their biological properties.
Mecanismo De Acción
QNZ exerts its biological effects by inhibiting the activity of IKK, a kinase that phosphorylates IκB, leading to the activation of NF-κB. Inhibition of IKK by QNZ prevents the phosphorylation of IκB, thereby preventing the translocation of NF-κB to the nucleus and subsequent activation of pro-inflammatory genes. QNZ also inhibits the activity of PAK1, a kinase that plays a crucial role in cell migration and invasion.
Biochemical and Physiological Effects:
QNZ has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. QNZ has been reported to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. QNZ has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. In addition, QNZ has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QNZ has several advantages for lab experiments, including its high potency, selectivity, and stability. QNZ is also readily available and can be easily synthesized in the laboratory. However, QNZ has some limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
Several future directions can be explored to enhance the therapeutic potential of QNZ. One possible direction is to develop QNZ analogs with improved solubility and bioavailability. Another direction is to investigate the potential of QNZ in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of QNZ and its potential side effects in humans.
Conclusion:
In conclusion, QNZ is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ exhibits anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. QNZ exerts its biological effects by inhibiting the activity of IKK and PAK1. QNZ has several advantages for lab experiments, including its high potency, selectivity, and stability. However, QNZ has some limitations, including its poor solubility in water and low bioavailability. Several future directions can be explored to enhance the therapeutic potential of QNZ.
Métodos De Síntesis
The synthesis of QNZ involves the reaction of 3-aminopyridine-2-carboxylic acid with 4-chloro-3-formylquinoline in the presence of a base. The reaction leads to the formation of the intermediate, which is then treated with hydrazine hydrate to yield QNZ. The purity of QNZ can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
QNZ has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. QNZ has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. QNZ has also been reported to induce apoptosis in cancer cells by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in cell survival and proliferation.
Propiedades
IUPAC Name |
N-quinolin-3-yl-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-17(14-6-3-5-12-9-19-21-16(12)14)20-13-8-11-4-1-2-7-15(11)18-10-13/h1-10H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYERRCZNUMFBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC4=C3NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)
![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)
![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)
![N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7561340.png)
![6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)
![N-(4-chlorophenyl)-3-{[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzenesulfonamide](/img/structure/B7561349.png)
![N-(3-chloro-4-methylphenyl)-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7561352.png)


![5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561366.png)
![ethyl 4-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}piperidine-1-carboxylate](/img/structure/B7561372.png)
![5-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561386.png)
![5-(1,3-benzoxazol-2-ylsulfanylmethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561396.png)